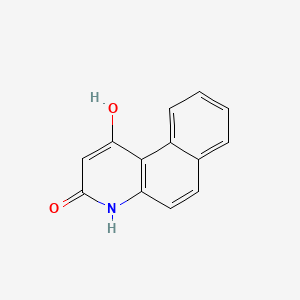

Benzo(f)quinoline-1,3-diol

Description

Evolution and Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and materials chemistry. researchgate.netnih.gov First isolated from coal tar in 1834, quinoline and its derivatives have become recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. nih.gov This versatility has led to their integration into numerous clinically significant drugs with activities spanning antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory applications. researchgate.net

The structural rigidity of the quinoline nucleus, combined with the electronic properties conferred by the nitrogen heteroatom, provides an ideal framework for designing new therapeutic agents. researchgate.net Researchers have extensively explored the functionalization of the quinoline ring at various positions, demonstrating that modifications can profoundly influence the compound's pharmacological profile, including its solubility, bioavailability, and target selectivity. researchgate.net This sustained interest underscores the quinoline scaffold's enduring importance as a fundamental building block in the development of novel, biologically active molecules. nih.gov

Rationale for Focused Academic Inquiry into Benzo(f)quinoline-1,3-diol

The specific academic focus on this compound stems from several key areas. Primarily, it is recognized as a metabolite of Benzo(f)quinoline, an environmental pollutant found in sources such as coal tar. nih.govresearchgate.net The metabolic processing of such aza-polycyclic aromatic hydrocarbons (aza-PAHs) is of critical toxicological interest. The introduction of diol functionalities is a key step in the metabolic activation pathway of many polycyclic aromatic compounds, often leading to the formation of highly reactive diol epoxides that can interact with biological macromolecules like DNA. cncb.ac.cnontosight.ai

Indeed, studies have investigated the metabolism of Benzo(f)quinoline in biological systems, identifying various hydroxylated derivatives and dihydrodiols, including 7,8-dihydroxy-7,8-dihydrobenzo[f]quinoline and 9,10-dihydroxy-9,10-dihydrobenzo[f]quinoline. nih.govnih.gov The formation of these metabolites, precursors to potentially mutagenic bay-region diol epoxides, provides a strong impetus for studying compounds like this compound to understand the mechanisms of metabolic activation and toxicity. cncb.ac.cnnih.gov While Benzo(f)quinoline itself has shown mutagenic activity in some assays, the activity of its various metabolites can differ significantly, making the study of each one important. nih.govnih.gov

Furthermore, the inherent chemical structure of this compound, featuring a polycyclic aromatic system with hydroxyl groups, suggests potential for diverse biological activities, including antimicrobial and anticancer properties, which are common among quinoline derivatives. ontosight.ai Its unique structure makes it a valuable subject for medicinal chemistry research aimed at exploring novel therapeutic agents. ontosight.ai

Overview of Research Trajectories for this compound

Current research trajectories involving this compound and its related structures are primarily centered on synthesis, metabolic studies, and the evaluation of biological activity.

Synthesis of Derivatives: A significant area of research involves the chemical synthesis of Benzo(f)quinoline metabolites, including various dihydrodiols and diol epoxides, to provide sufficient quantities for toxicological and biological evaluation. acs.org The development of synthetic routes allows for the unambiguous identification of metabolites formed in vivo and in vitro. acs.org Moreover, research extends to the synthesis of more complex derivatives, such as benzo[f]quinazoline-1,3(2H,4H)-diones, which share a similar core structure and are explored for their photophysical and potential medicinal properties. nih.govbeilstein-journals.org Synthetic efforts also focus on creating new derivatives through methods like multicomponent condensation reactions to generate novel molecular frameworks with potential bioactivity. researchgate.net

Metabolic and Toxicological Studies: A major research thrust is the investigation of the metabolic pathways of Benzo(f)quinoline. nih.govnih.gov Studies using liver microsomes have been crucial in identifying the specific cytochrome P-450 enzymes involved and the range of metabolites produced, including various dihydrodiols. nih.gov These studies aim to elucidate the metabolic activation pathways that may lead to mutagenicity. cncb.ac.cnnih.gov Comparing the metabolic profiles and mutagenicity of Benzo(f)quinoline with its isomers, such as Benzo(h)quinoline, is another key research direction, as the position of the nitrogen atom significantly influences the metabolic fate and biological effects of the molecule. cncb.ac.cn

Structure-Activity Relationship (SAR) Studies: Research is also directed at understanding the relationship between the chemical structure of Benzo(f)quinoline derivatives and their biological activity. By synthesizing and testing a series of related compounds, researchers can determine which structural features are essential for a desired effect, such as anticancer activity. mdpi.com For instance, comparative studies between benzo[f]quinoline (B1222042) and benzo[c]quinoline derivatives help to elucidate how the arrangement of the fused rings impacts their biological profiles. mdpi.com These SAR studies are fundamental for the rational design of new compounds with improved potency and selectivity.

Chemical Data for this compound

The following table summarizes key chemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO₂ | nih.gov |

| Molecular Weight | 211.22 g/mol | nih.gov |

| IUPAC Name | 1-hydroxy-4H-benzo[f]quinolin-3-one | nih.gov |

| CAS Number | 2304-64-5 | nih.govepa.gov |

| Monoisotopic Mass | 211.063329 g/mol | epa.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2304-64-5 |

|---|---|

Molecular Formula |

C13H9NO2 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

1-hydroxy-4H-benzo[f]quinolin-3-one |

InChI |

InChI=1S/C13H9NO2/c15-11-7-12(16)14-10-6-5-8-3-1-2-4-9(8)13(10)11/h1-7H,(H2,14,15,16) |

InChI Key |

MIYNYVVTPYZTTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=O)N3)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Benzo F Quinoline 1,3 Diol

Precursor-Based Synthetic Pathways for Benzo(f)quinoline-1,3-diol Derivatives

These advanced strategies involve the initial construction of a highly functionalized precursor molecule, which is then induced to cyclize, forming the desired heterocyclic core. This approach allows for precise control over the substitution pattern of the final product.

Palladium-catalyzed cross-coupling reactions are exceptionally powerful for constructing the complex carbon skeletons required for subsequent cyclization into polycyclic heterocycles. wikipedia.org A notable strategy for the synthesis of related benzo[f]quinazoline-1,3(2H,4H)-diones employs a combination of Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions. nih.gov This sequence first uses a Sonogashira coupling to introduce an alkynyl group onto a halogenated pyrimidine core, followed by a Suzuki coupling to add an aryl group. nih.gov This creates a precursor perfectly arranged for the final ring-closing step. A similar strategy could be envisioned for this compound derivatives, starting from a suitably di-halogenated naphthalene or pyridine (B92270).

The Suzuki coupling has also been used in a two-step sequence to synthesize the parent benzo[f]quinoline (B1222042). medwinpublisher.orgresearchgate.net This involved the palladium-catalyzed coupling of a pyridine boronic acid with a naphthalenic aldehyde precursor, followed by a base-mediated cyclization. medwinpublisher.orgresearchgate.net This highlights the utility of building a biaryl linkage as a key step before forming the nitrogen-containing ring.

Table 2: Metal-Catalyzed Cross-Coupling Reactions in Benzo[f]quinoline Synthesis

| Reaction | Substrates | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki–Miyaura | 6-Iodo-1,3-dimethyl-5-aryluracil, Arylboronic acid | Pd(PPh₃)₄, NaOH | 1,4-Dioxane/H₂O, 100°C | 5,6-Diaryluracil precursor | nih.gov |

| Sonogashira–Hagihara | 6-Bromo-5-aryl-uracil, Terminal alkyne | Pd(PPh₃)Cl₂, CuI, NEt₃ | DMSO, 25°C | 6-Alkynyl-5-aryluracil precursor | nih.gov |

| Suzuki–Miyaura | 2-Formylphenylboronic acid, 3-Bromopyridine | Pd(PPh₃)₄ | Toluene | Biaryl aldehyde precursor | medwinpublisher.orgresearchgate.net |

| Sonogashira–Hagihara | 6,7-Dibromoquinoline-5,8-dione, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N | THF | 6,7-Dialkynylquinoline-5,8-dione | ajouronline.comresearchgate.net |

Following the construction of acyclic precursors via cross-coupling, cycloisomerization is a common and effective method to forge the final heterocyclic ring. This intramolecular reaction is often promoted by acid catalysts. In the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, the key cyclization of a 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracil precursor was achieved through acid-mediated cycloisomerization. nih.gov

The study optimized this reaction, finding that a Brønsted acid like p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) in toluene at 100°C provided the desired cyclized product in excellent yield (up to 99%). nih.gov Lewis acids such as platinum(II) chloride were also investigated but were less effective. nih.gov This type of electrophilic activation of the alkyne moiety by the acid catalyst initiates an intramolecular attack from the adjacent aryl ring, leading to the formation of the new six-membered ring of the benzo[f]quinoline system. This methodology is broadly applicable and represents a robust strategy for the final ring-closure step in the synthesis of complex polycyclic aromatic systems. osi.lv

Synthesis of Dihydrodiol and Diol Epoxide Derivatives of Benzo(f)quinoline

The synthesis of dihydrodiol and diol epoxide derivatives of benzo(f)quinoline is significant for studying its metabolic activation pathways. Both biological and chemical methods have been employed to generate these specific derivatives.

Incubation of benzo(f)quinoline with rat liver homogenates has been shown to produce several metabolites, including 7,8-dihydrobenzo[f]quinoline-7,8-diol and 9,10-dihydrobenzo[f]quinolinediol. acs.org These metabolic processes highlight the biological pathways that can lead to the formation of these diol derivatives.

Chemical synthesis provides a more controlled route to specific isomers. For instance, a cis-diol epoxide has been successfully synthesized. acs.org The process involves treating a diacetate precursor with N-Bromosuccinimide (NBS), followed by cyclization with an Amberlite resin and subsequent hydrolysis of the resulting diacetoxyepoxide. acs.org However, attempts to produce the anti-diol epoxide through the oxidation of the corresponding dihydrodiol with m-Chloroperoxybenzoic acid (m-CPBA) were unsuccessful. acs.org This was due to the preferential oxidation occurring at the nitrogen atom of the quinoline (B57606) ring, leading to the formation of N-oxides. acs.org

The mutagenic activities of these derivatives have been assessed, indicating that the position of the nitrogen heteroatom significantly influences the metabolic activation pathways and the biological activity of the resulting diol epoxides. nih.gov For benzo(f)quinoline, the formation of a bay-region diol epoxide is not considered the main pathway for its metabolic activation into a mutagen. nih.gov

Table 1: Synthetic Approaches for Benzo(f)quinoline Derivatives

| Derivative Type | Method | Reagents/Conditions | Outcome |

| Dihydrodiols | Metabolic | Incubation with rat liver homogenates | Formation of 7,8-dihydrobenzo[f]quinoline-7,8-diol and 9,10-dihydrobenzo[f]quinolinediol acs.org |

| cis-Diol Epoxide | Chemical Synthesis | 1. N-Bromosuccinimide (NBS)2. Amberlite resin (cyclization)3. Hydrolysis | Successful synthesis of the cis-diol epoxide derivative acs.org |

| anti-Diol Epoxide | Chemical Synthesis | m-Chloroperoxybenzoic acid (m-CPBA) | Failed; resulted in preferential N-oxidation acs.org |

Green Chemistry Advancements in Benzo(f)quinoline Synthesis

Recent advancements in the synthesis of quinoline scaffolds, including benzo(f)quinoline, have increasingly focused on the principles of green chemistry. These methodologies aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents and reagents.

Solvent-Free Reaction Conditions

A significant step towards more environmentally benign synthesis is the development of solvent-free reaction conditions. One such method involves a one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica gel impregnated with indium(III) chloride. researchgate.net This reaction, conducted under microwave irradiation without any solvent, provides an efficient procedure for the synthesis of quinolines and dihydroquinolines. researchgate.net Eliminating organic solvents reduces toxic waste and simplifies the purification process, aligning with key green chemistry goals.

Microwave-Assisted and Ultrasound-Mediated Synthesis

The use of alternative energy sources like microwaves and ultrasound has revolutionized synthetic organic chemistry, offering substantial improvements over conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to synthesize a variety of quinoline derivatives efficiently. nih.govunf.edu This technique offers several advantages, including rapid heating, significantly reduced reaction times, higher yields, and often, fewer side reactions. researchgate.net For example, an efficient, catalyst-free, one-pot three-component procedure for synthesizing quinoline-bearing dihydropyridopyrimidines and dihydropyrazolopyridines proceeds in DMF under microwave irradiation. unf.edu Another green protocol utilizes microwave irradiation for the condensation reaction to form quinoline fused 1,4-benzodiazepines. asianpubs.org

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another eco-friendly synthetic route. Ultrasound-assisted synthesis of quinoline derivatives demonstrates significant benefits, such as higher yields, enhanced product purity, and dramatically shorter reaction times. nih.gov The synthesis of hybrid quinoline-imidazole derivatives under ultrasound irradiation is considered an environmentally friendly method due to notable reductions in reaction time and energy consumption. rsc.org These conditions often use smaller amounts of solvents or can be solvent-free, further decreasing the environmental impact. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Quinoline Derivatives

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Mediated |

| Reaction Time | Hours to days | Minutes to hours researchgate.net | Drastically reduced nih.gov |

| Energy Consumption | High | Lower | Lower rsc.org |

| Yields | Variable | Generally higher researchgate.net | Generally higher nih.gov |

| Byproducts | More frequent | Fewer side reactions researchgate.net | Fewer side reactions nih.gov |

| Solvent Use | Often requires large volumes | Reduced or solvent-free researchgate.net | Reduced or solvent-free nih.gov |

Reusable Catalytic Systems

The development of reusable catalysts is a cornerstone of sustainable chemistry, as it minimizes waste and reduces costs. In the context of quinoline synthesis, solid acid catalysts have emerged as a viable option.

Comprehensive Spectroscopic and Spectrometric Characterization of Benzo F Quinoline 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For Benzo(f)quinoline-1,3-diol, a combination of one-dimensional and multidimensional NMR techniques would be employed for complete structural assignment.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons on the fused ring system, as well as signals for the hydroxyl and amine protons. The chemical shifts of the aromatic protons would likely appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings. The exact positions would be influenced by the electronic effects of the hydroxyl and carbonyl groups. For comparison, the aromatic protons of the parent Benzo[f]quinoline (B1222042) are observed in the range of 7.5 to 9.3 ppm. chemicalbook.com In derivatives of benzo[f]quinoline, protons on the benzene (B151609) and pyridine (B92270) rings can be significantly deshielded, with chemical shifts sometimes exceeding 8.80 ppm. nih.gov The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in this compound. Aromatic carbons typically resonate between 120 and 150 ppm. The carbonyl carbon (C=O) at the 3-position is expected to be significantly downfield, likely above 160 ppm. The carbon bearing the hydroxyl group (C-1) would also show a characteristic downfield shift. In related benzo[f]quinoline derivatives, carbon atoms within the fully aromatic structure show chemical shifts ranging from approximately 102.8 ppm to 139.4 ppm. nih.gov

| Compound | Technique | Observed Chemical Shifts (δ, ppm) |

| Benzo[f]quinoline | ¹H NMR | Aromatic Protons: 7.5 - 9.3 |

| Benzo[f]quinoline Derivatives | ¹H NMR | Aromatic Protons: 8.14 - 8.80 |

| Benzo[f]quinoline Derivatives | ¹³C NMR | Aromatic Carbons: 102.8 - 139.4 |

To unambiguously assign the proton and carbon signals of this compound, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

For various synthesized benzo[f]quinoline derivatives, these 2D NMR techniques have been successfully employed to confirm their complex polycyclic structures. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₉NO₂), the expected exact mass is approximately 211.06 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm this molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways could include the loss of small neutral molecules such as CO, HCN, or H₂O from the molecular ion. The parent compound, Benzo[f]quinoline , has a molecular weight of approximately 179.22 g/mol . nih.gov

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₃H₉NO₂ | 211.22 (approx.) |

| Benzo[f]quinoline | C₁₃H₉N | 179.22 (approx.) |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-H stretching of the lactam functionality may also appear in this region. A strong absorption band between 1650 and 1700 cm⁻¹ would be characteristic of the C=O stretching of the α,β-unsaturated lactam (quinolinone) system. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aromatic C=C stretching bands would appear in the 1400-1600 cm⁻¹ region. For comparison, the FTIR spectrum of the parent Benzo[f]quinoline is well-documented. nih.govnist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are typically strong in Raman spectra, which would be useful for characterizing the benzo[f]quinoline core.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200 - 3500 (broad) |

| N-H Stretch (lactam) | 3100 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (lactam) | 1650 - 1700 |

| Aromatic C=C Stretch | 1400 - 1600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands characteristic of its extended π-conjugated system. Benzo[f]quinoline itself is known to exhibit a blue-emitting fluorescence due to its extended π-π conjugation. medwinpublisher.org The addition of hydroxyl and carbonyl groups would likely cause a shift in the absorption maxima (λ_max) compared to the parent compound. Studies on quinoline (B57606) derivatives have shown that the absorption properties are influenced by the solvent polarity and the nature of substituents on the quinoline ring. mdpi.com

Fluorescence Spectroscopy: Many benzo[f]quinoline derivatives are known to be fluorescent. medwinpublisher.org The fluorescence properties of this compound would depend on its specific electronic structure. The emission wavelength and quantum yield would be valuable parameters for potential applications in materials science, such as in organic light-emitting devices (OLEDs). nih.gov The presence of the hydroxyl group may influence the fluorescence through processes like excited-state proton transfer.

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. An X-ray crystal structure of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and lactam groups. While a crystal structure for the title compound is not currently available in public databases, studies on related benzoquinoline derivatives, such as Benzo[h]quinoline-3-carboxamide , have revealed detailed information about their crystal packing and hydrogen-bonding networks. nih.gov Such studies confirm the planarity of the fused ring system and provide insights into the solid-state organization of these molecules. nih.gov

Reactivity Profiles and Functionalization of Benzo F Quinoline 1,3 Diol

Electrophilic and Nucleophilic Substitution Reactions

The electronic landscape of Benzo(f)quinoline-1,3-diol is characterized by both electron-rich and electron-deficient regions, rendering it susceptible to both electrophilic and nucleophilic attacks. The dihydroxy-substituted ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl groups. Conversely, the pyridine (B92270) ring of the quinoline (B57606) moiety is inherently electron-deficient and thus a target for nucleophilic attack.

Electrophilic Aromatic Substitution: The hydroxyl groups at positions 1 and 3 strongly direct incoming electrophiles to the ortho and para positions. Due to steric hindrance, the C2 and C4 positions are the most probable sites for electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed readily on the dihydroxy-substituted ring. The precise regioselectivity will be influenced by the specific electrophile and reaction conditions. For instance, in analogy with dihydroxynaphthalenes, nitration with dilute nitric acid would likely yield nitro derivatives at the activated positions. researchgate.net

Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, especially if a good leaving group is present. However, in this compound, the hydroxyl groups on the adjacent ring can modulate this reactivity. While direct nucleophilic substitution on the unsubstituted pyridine ring is challenging, activation through N-oxidation can significantly enhance its reactivity towards nucleophiles. Furthermore, if a halogen were introduced at a position on the pyridine ring, nucleophilic aromatic substitution would become a viable functionalization strategy.

Regioselective C–H Functionalization Strategies

Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modifying complex molecules. For this compound, the presence of multiple C–H bonds with varying reactivities presents both a challenge and an opportunity for regioselective functionalization.

The hydroxyl groups can act as directing groups in transition-metal-catalyzed C–H activation reactions, favoring functionalization at the ortho positions. Palladium-catalyzed C–H arylation, for example, could be directed to the C2 and C4 positions of the dihydroxy-substituted ring. The inherent reactivity of the quinoline nucleus also allows for C–H functionalization. For instance, direct arylation of the quinoline part, particularly at the C8 position, is a known transformation for quinolines and could potentially be applied to this system, although the directing effect of the distal diol moiety would need to be considered. researchgate.net The development of specific catalytic systems is crucial to control the regioselectivity and achieve functionalization at a desired position, overriding the intrinsic reactivity of the molecule. nih.gov

Derivatization for Advanced Chemical Applications

The versatile reactivity of this compound allows for its derivatization into a wide array of functional molecules with potential applications in medicinal chemistry, materials science, and catalysis.

Introduction of Functional Groups

The hydroxyl and amine functionalities of this compound serve as synthetic handles for the introduction of a variety of functional groups. The hydroxyl groups can be readily alkylated or acylated to form ethers and esters, respectively. These modifications can be used to tune the solubility, electronic properties, and biological activity of the parent compound. Furthermore, the nitrogen atom in the quinoline ring can be quaternized to form benzo[f]quinolinium salts, which can then be used in subsequent reactions. nih.govnih.gov

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| Alkylation | Alkyl halide, Base | O-Alkyl ethers | Modulation of solubility and lipophilicity |

| Acylation | Acyl chloride, Base | O-Acyl esters | Prodrug design, modification of biological activity |

| N-Quaternization | Alkyl halide | Benzo[f]quinolinium salt | Precursor for ylide formation, antimicrobial agents |

This table presents potential derivatization reactions based on the functional groups present in this compound.

Cycloaddition Reactions (e.g., [3+2] dipolar cycloadditions)

The benzo[f]quinoline (B1222042) scaffold is a versatile participant in cycloaddition reactions, particularly [3+2] dipolar cycloadditions. This reactivity is typically accessed through the formation of benzo[f]quinolinium ylides. These ylides, generated in situ from the corresponding quaternary salts, can react with various dipolarophiles, such as activated alkynes and alkenes, to construct novel fused heterocyclic systems. nih.gov

A common strategy involves the quaternization of the benzo[f]quinoline nitrogen with an α-halo ketone, followed by treatment with a base to generate the ylide. This ylide then undergoes a [3+2] cycloaddition with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or 1,4-naphthoquinone (B94277) to yield complex polycyclic structures. nih.gov This methodology provides a powerful tool for the synthesis of novel compounds with potential biological activities. nih.govmdpi.com

| Benzo[f]quinoline Derivative | Dipolarophile | Reaction Conditions | Product Type | Reference |

| Benzo[f]quinolinium salt (from quaternization with an α-halo ketone) | Dimethyl acetylenedicarboxylate (DMAD) | Base (e.g., triethylamine), Solvent (e.g., 1,2-butylene oxide) | Pyrrolo[1,2-a]benzo[f]quinoline | nih.gov |

| Benzo[f]quinolinium salt | 1,4-Naphthoquinone | Base (e.g., triethylamine), Chloroform | Isoindolo[2,1-a]benzo[f]quinoline | nih.gov |

This table provides examples of [3+2] dipolar cycloaddition reactions involving benzo[f]quinoline derivatives.

Formation of Hybrid Heterocyclic Systems

The this compound scaffold can be utilized as a building block for the synthesis of more complex, hybrid heterocyclic systems. By leveraging the reactivity of its functional groups and the aromatic backbone, it can be annulated with other heterocyclic rings to create novel molecular architectures.

For instance, the diol functionality could be transformed into a reactive intermediate, such as a quinone-like structure, which could then participate in Diels-Alder reactions. medwinpublisher.org Furthermore, the inherent reactivity of the quinoline and dihydroxy-naphthalene-like portions of the molecule can be exploited in multi-component reactions or tandem cyclization sequences to construct fused polycyclic systems. nih.govnih.gov The synthesis of such hybrid systems is of significant interest as it allows for the combination of the pharmacophoric features of different heterocyclic rings, potentially leading to compounds with enhanced biological activity or novel material properties. nih.govnih.gov

Computational Chemistry and Theoretical Aspects of Benzo F Quinoline 1,3 Diol

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of molecules. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a framework to calculate properties like molecular geometry, frontier orbital energies (HOMO and LUMO), and molecular electrostatic potential. rsc.orgjmaterenvironsci.comnih.gov

For Benzo(f)quinoline-1,3-diol, while specific DFT studies are not extensively documented in the literature, the principles can be applied to understand its characteristics. DFT calculations on related quinoline (B57606) and benzo[f]quinoline (B1222042) derivatives have been performed to determine their molecular geometry and the energies of their frontier orbitals. nih.govnih.gov These calculations are crucial for predicting the reactivity and stability of the compounds. nih.gov For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. researchgate.net

DFT is also used to calculate various quantum chemical descriptors that help in predicting the behavior of molecules. rsc.orgnih.gov These descriptors provide insights into electronegativity, chemical hardness, and softness, which are vital for understanding molecular interactions. rsc.org

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H9NO2 | PubChem nih.gov |

| Molecular Weight | 211.22 g/mol | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Topological Polar Surface Area | 53.1 Ų | PubChem nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govtandfonline.com This technique provides detailed information on the conformational flexibility and dynamic behavior of molecules, which is essential for understanding how they interact with biological targets such as enzymes or receptors. tandfonline.comresearchgate.net For quinoline derivatives, MD simulations have been employed to investigate the stability of ligand-protein complexes, revealing key interactions that stabilize the binding. nih.govtandfonline.commdpi.com

Conformational analysis, a critical component of molecular modeling, focuses on identifying the preferred shapes (conformations) of a molecule. ijpsr.com As most drug molecules are flexible, they can adopt various conformations, and their biological activity is often dependent on adopting a specific low-energy conformation that fits into a biological receptor. ijpsr.com

In the context of quinoline-related compounds, MD simulations help in:

Assessing Complex Stability: By simulating the trajectory of a ligand-protein complex, researchers can evaluate its stability over time using metrics like the root-mean-square deviation (RMSD). nih.govmdpi.com

Analyzing Interactions: MD simulations can reveal dynamic interaction patterns, such as the formation and breaking of hydrogen bonds between a ligand and a protein's active site. tandfonline.comnih.gov

Understanding Flexibility: The root-mean-square fluctuation (RMSF) can be calculated to understand the flexibility of different parts of the protein and ligand during the simulation. nih.gov

While specific MD studies on this compound are scarce, the methodology has been successfully applied to a wide range of quinoline derivatives to elucidate their mechanism of action at a molecular level. researchgate.netmdpi.com

In Silico Prediction of Molecular Interactions and Reactivity

In silico methods, particularly molecular docking, are powerful tools for predicting how a molecule might bind to a biological target. jksus.org This computational technique places a molecule (ligand) into the binding site of a target protein and estimates the binding affinity based on scoring functions. mdpi.com

For benzo[f]quinoline derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding their binding modes. For example, studies on newly synthesized benzo[f]quinoline heterocycles have used molecular docking to investigate their antiproliferative effects. researchgate.netnih.gov In one such study, pyrazolone (B3327878) and cyanoethanohydrazone derivatives of benzo[f]quinoline were docked into the active site of the CDK-5 enzyme. The results showed strong binding affinities, suggesting their potential as candidates for new chemotherapeutic agents. researchgate.netnih.gov

Table 2: Example of Molecular Docking Results for Benzo(f)quinoline Derivatives

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interactions Noted |

|---|---|---|---|

| Pyrazolone derivative (2) | CDK-5 | -6.6320 | Strong binding affinity near co-crystallized ligand researchgate.netnih.gov |

| Cyanoethanohydrazone derivative (5) | CDK-5 | -6.5696 | Strong binding affinity near co-crystallized ligand researchgate.netnih.gov |

| Benzimidazole derivative (19) | HCV NS5B polymerase | Greater than co-crystallized ligand | Hydrogen bonding and pi-hydrogen interactions nih.govnih.gov |

Reactivity predictions also rely on quantum mechanical calculations. The distribution of the HOMO and LUMO provides insights into reactive sites. The HOMO regions indicate sites susceptible to electrophilic attack, while LUMO regions suggest sites for nucleophilic attack. researchgate.net This information is crucial for understanding potential metabolic pathways and designing more stable and effective molecules.

Structure-Activity Relationship (SAR) Correlations Based on Theoretical Models

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Theoretical models, including Quantitative Structure-Activity Relationship (QSAR) models, play a vital role in establishing these correlations by using computational descriptors. mdpi.comnih.govdibru.ac.in

For quinoline and benzoquinoline scaffolds, SAR studies have identified key structural features that are critical for their biological effects. nih.govnih.govnih.gov For instance, in a study of quinoline derivatives designed to reverse multidrug resistance in cancer, SAR analysis revealed that the spatial arrangement of hydrophobic aryl rings and the presence of a basic nitrogen atom were crucial for activity. nih.gov Similarly, for certain 4-aminoquinoline (B48711) antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for high potency. acs.orgnih.gov

QSAR models use statistical methods to build equations that relate descriptors of molecular structure (e.g., electronic, steric, and hydrophobic properties) to activity. mdpi.comdibru.ac.in These models can then be used to predict the activity of new, unsynthesized compounds. For benzoquinoline derivatives, QSAR models have suggested that factors like the number of nitrogen atoms, degrees of freedom, and hydrogen bonding capabilities are critical for their antimicrobial activity. mdpi.comnih.gov

Table 3: Key Structural Features Influencing Activity in Quinoline Derivatives (General SAR Principles)

| Structural Feature / Property | Influence on Biological Activity | Example Context |

|---|---|---|

| Substituent at Quinoline Position 3 | Identified as critical for high antagonist potency. acs.orgnih.gov | α2C-Adrenoceptor Antagonists |

| Basic Nitrogen Atom in Side Chain | Important for interaction with biological targets. nih.gov | MDR Reversal Agents |

| Lipophilicity (cLogP) | Higher lipophilicity correlated with better cytotoxic effects in some cases. rsc.org | Anticancer Agents |

| Hydrogen Bonding Capacity | Crucial for interaction with target enzymes like ATP synthase. nih.gov | Antimicrobial Agents |

These theoretical SAR and QSAR studies provide a rational basis for the design and optimization of new benzo(f)quinoline-based compounds with desired therapeutic properties. nih.gov

Coordination Chemistry and Metal Complexes of Benzo F Quinoline 1,3 Diol

Benzo(f)quinoline-1,3-diol as a Ligand System

This compound is anticipated to function as a versatile chelating ligand. Drawing parallels from the well-studied coordination chemistry of 8-hydroxyquinoline (B1678124) and its derivatives, this compound can coordinate to a metal ion in a bidentate fashion through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen of one of the hydroxyl groups. nih.govscirp.orgresearchgate.netajchem-a.com This chelation forms a stable five- or six-membered ring with the metal center, a common feature in complexes of hydroxyquinoline-based ligands. researchgate.net

The specific hydroxyl group involved in coordination (at the 1- or 3-position) would likely be influenced by steric and electronic factors, as well as the geometry of the resulting chelate ring. It is plausible that the hydroxyl group at the 1-position would be more sterically hindered. Deprotonation of one or both hydroxyl groups upon complexation is expected, leading to an anionic ligand that forms strong bonds with metal cations. The extended π-system of the benzo(f)quinoline backbone can also influence the electronic properties of the resulting metal complexes.

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates with this compound can be achieved through several established methods for forming coordination complexes. A common approach involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. jchemlett.com The reaction is often carried out under reflux to ensure completion. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can be controlled by adjusting the molar ratios of the reactants. scirp.org For instance, a 1:2 metal-to-ligand ratio is often employed to synthesize octahedral or square planar complexes with divalent metal ions. researchgate.net

Characterization of the synthesized metal chelates would rely on a combination of spectroscopic and analytical techniques. Elemental analysis (CHN) is crucial for determining the empirical formula of the complexes and confirming the metal-to-ligand stoichiometry. Infrared (IR) spectroscopy is a powerful tool for elucidating the coordination mode of the ligand. The disappearance of the broad O-H stretching vibration from the free ligand's spectrum and the appearance of new bands corresponding to M-O and M-N vibrations in the spectra of the complexes would provide strong evidence of coordination. scirp.orgresearchgate.net

Illustrative Data for a Hypothetical [M(this compound)₂] Complex:

| Technique | Observation | Interpretation |

| Elemental Analysis | Calculated vs. Found %C, %H, %N | Confirms the 1:2 metal-to-ligand ratio. |

| Molar Conductivity | Low conductivity values in a suitable solvent | Indicates the non-electrolytic nature of the complex. |

| Thermogravimetric Analysis (TGA) | Weight loss at specific temperatures | Can reveal the presence of coordinated or lattice water molecules and the thermal stability of the complex. |

Spectroscopic and Magnetic Properties of Coordination Compounds

The electronic spectra (UV-Vis) of the metal complexes of this compound are expected to exhibit bands corresponding to both ligand-centered (π→π* and n→π*) transitions and ligand-to-metal charge transfer (LMCT) or d-d transitions. scirp.org The positions and intensities of these bands can provide insights into the geometry of the complex and the nature of the metal-ligand bonding. For instance, the d-d transitions in transition metal complexes are typically weak and can be used to determine the crystal field splitting energy.

The magnetic properties of these coordination compounds are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion. rsc.org Magnetic susceptibility measurements can be used to determine the magnetic moment of the complexes, which in turn helps in elucidating their geometry and the spin state of the metal ion (high-spin or low-spin). rsc.org For example, an octahedral Co(II) complex would be expected to have a magnetic moment corresponding to three unpaired electrons.

Illustrative Spectroscopic and Magnetic Data for Hypothetical Complexes:

| Complex | Electronic Spectra (λmax, nm) | Magnetic Moment (μB) | Probable Geometry |

| [Co(L)₂] | ~450, ~600 | 4.8 - 5.2 | Octahedral |

| [Ni(L)₂] | ~400, ~650, ~1000 | 2.9 - 3.4 | Octahedral |

| [Cu(L)₂] | ~620 | 1.9 - 2.2 | Distorted Octahedral/Square Planar |

| [Zn(L)₂] | ~380 (LMCT) | Diamagnetic | Tetrahedral/Octahedral |

| *L = deprotonated this compound |

Theoretical Investigations of Metal-Ligand Interactions

Theoretical methods, such as Density Functional Theory (DFT), are invaluable for gaining a deeper understanding of the metal-ligand interactions in this compound complexes. bendola.com These computational studies can be used to optimize the geometry of the complexes, calculate their electronic structures, and predict their spectroscopic properties. nih.gov

Key aspects that can be investigated theoretically include:

Bonding Analysis: Natural Bond Orbital (NBO) analysis can be employed to quantify the charge transfer between the ligand and the metal ion and to understand the nature of the coordinate bonds.

Frontier Molecular Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the reactivity and electronic transitions of the complexes.

Spectroscopic Predictions: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectra of the complexes, aiding in the assignment of the experimentally observed bands.

Stability of Spin States: For transition metal complexes, DFT can be used to calculate the relative energies of different spin states (e.g., high-spin vs. low-spin), which can be correlated with experimental magnetic data. nih.gov

These theoretical investigations would complement experimental findings and provide a more complete picture of the coordination chemistry of this compound.

Exploration of Advanced Research Applications for Benzo F Quinoline 1,3 Diol and Its Derivatives

Photophysical Properties and Optoelectronic Material Development (e.g., Organic Light-Emitting Devices)

The extended π-conjugated system of the benzo[f]quinoline (B1222042) scaffold is a foundational characteristic that gives rise to its notable photophysical properties. Benzo[f]quinoline itself is known to be a blue-emitting fluorophore, a property attributed to its π-π extended conjugation. This inherent fluorescence is a key driver for the investigation of its derivatives in the development of advanced materials for optoelectronic applications, particularly Organic Light-Emitting Devices (OLEDs).

Derivatives of the parent benzo[f]quinoline have been designed and synthesized with the explicit purpose of harnessing these fluorescent properties for use in OLEDs. The general strategy involves modifying the core structure to tune the emission wavelength, enhance quantum efficiency, and improve charge transport properties. While specific research focusing exclusively on Benzo(f)quinoline-1,3-diol for OLED applications is not extensively documented in publicly available literature, the principles of molecular design for OLED materials can be applied. The hydroxyl (-OH) groups in the 1 and 3 positions of the quinoline (B57606) ring can significantly influence the electronic properties of the molecule through their electron-donating character.

These hydroxyl groups can engage in intramolecular hydrogen bonding, which can affect the planarity of the molecule and, consequently, its emission characteristics. Furthermore, they provide reactive sites for further functionalization, allowing for the attachment of other chromophores or charge-transporting moieties to create more complex and efficient OLED materials. The potential for these derivatives lies in their ability to serve as emitters or hosts in the emissive layer of an OLED device.

Table 1: General Photophysical Characteristics of the Benzo[f]quinoline Scaffold

| Property | Description | Relevance to Optoelectronics |

| Fluorescence | Emission of light upon absorption of electromagnetic radiation. | The core benzo[f]quinoline structure is a blue-emitting fluorophore, making its derivatives candidates for blue OLEDs, which are critical for full-color displays. |

| π-π Extended Conjugation | A system of connected p-orbitals with delocalized electrons in a molecule. | This conjugation is responsible for the absorption and emission of light in the visible spectrum and influences the electrical conductivity of the material. |

| Chemical Modifiability | The core structure can be functionalized at various positions. | Allows for the fine-tuning of photophysical and electronic properties, such as emission color, quantum yield, and charge carrier mobility, to meet the requirements of specific OLED applications. |

Catalytic Applications and Photocatalysis

The application of benzo[f]quinoline derivatives in catalysis and photocatalysis is an area of growing interest, although specific studies on this compound are limited. The nitrogen atom within the quinoline ring structure provides a potential coordination site for metal ions, suggesting that derivatives of this compound could serve as ligands in coordination chemistry. The formation of metal complexes can introduce new catalytic activities or enhance existing ones.

In the realm of photocatalysis, the inherent light-absorbing properties of the benzo[f]quinoline scaffold are advantageous. Upon absorption of light, the molecule can be promoted to an excited state, from which it can initiate or participate in chemical reactions. This can involve energy transfer to other molecules or electron transfer processes, which are the fundamental steps in many photocatalytic cycles. For instance, related nitrogen-containing heterocyclic compounds have been explored for their role in photocatalytic reduction reactions. While direct evidence for this compound is scarce, the structural motifs suggest a potential for such applications.

Probing Mechanisms for Chemical and Biological Systems

The fluorescent nature of the benzo[f]quinoline core provides a basis for its use in probing chemical and biological systems. Fluorescent molecules can act as reporters, with changes in their emission properties (such as intensity, wavelength, or lifetime) providing information about their local environment or interactions with other molecules.

While research specifically detailing the use of this compound for probing reaction mechanisms or biological processes is not widely available, the general principles apply. The hydroxyl groups on the molecule could potentially interact with specific analytes or biological macromolecules through hydrogen bonding or other non-covalent interactions. Such interactions could lead to a measurable change in the fluorescence of the molecule, thereby signaling the presence of the analyte or a change in the biological system. For example, derivatives of the parent benzo[f]quinoline have been investigated for their interactions with biological targets, suggesting a potential avenue for the development of probes.

Development of Molecular Probes and Sensors

Building on their photophysical properties, derivatives of this compound are promising candidates for the development of molecular probes and sensors. A molecular sensor typically consists of a recognition unit (receptor) that binds to a specific analyte and a signaling unit (fluorophore) that reports on the binding event.

In the case of this compound, the benzo[f]quinoline core acts as the fluorophore. The diol functionality, or modifications thereof, could be designed to act as a receptor for specific ions or molecules. For example, the arrangement of the hydroxyl and nitrogen atoms could create a binding pocket for metal ions. The binding of a metal ion would likely perturb the electronic structure of the molecule, leading to a change in its fluorescence emission. This "turn-on" or "turn-off" fluorescence response is the basis for chemosensors.

While specific examples for this compound are not prevalent in the literature, numerous studies have demonstrated the efficacy of other quinoline-based compounds as fluorescent probes for a variety of analytes, including metal ions like Zn²⁺. These studies provide a strong proof-of-concept for the potential of appropriately functionalized this compound derivatives in the field of chemical sensing.

Table 2: Potential Components of a this compound-Based Sensor

| Component | Function | Potential Role of this compound |

| Fluorophore | The signaling unit that emits light. | The core benzo[f]quinoline scaffold provides the intrinsic fluorescence. |

| Receptor | The recognition unit that selectively binds to an analyte. | The diol and nitrogen functionalities could be engineered to form a specific binding site for target molecules or ions. |

| Linker | Connects the receptor to the fluorophore. | In this case, the receptor is integrated into the fluorophore structure. |

Q & A

Q. What are the established synthetic routes for Benzo(f)quinoline-1,3-diol, and how are intermediates characterized?

Benzo(f)quinoline derivatives are commonly synthesized via Friedlaender annulation, where formyl naphthylamines react with ketones or aldehydes under acidic or basic conditions. Intermediates like 2-benzoylbenzo[f]quinolin-3(4H)-one are characterized using nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to verify regioselectivity and purity . Optimization of reaction conditions (e.g., solvent, catalyst) is critical to minimize byproducts and improve yields.

Q. How are the mutagenic properties of this compound assessed in biological systems?

Mutagenicity is typically evaluated using Salmonella typhimurium strain TA100 in the Ames test. Dihydrodiol derivatives, including this compound, are tested for their ability to induce frameshift or base-pair substitution mutations. Dose-response curves and metabolic activation systems (e.g., rat liver S9 fraction) are employed to simulate in vivo conditions .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To assign aromatic protons and carbons, ensuring correct substitution patterns.

- FT-IR : To identify hydroxyl (-OH) and quinoline ring vibrations.

- High-resolution mass spectrometry (HRMS) : For exact mass confirmation. Discrepancies between experimental and predicted spectra (e.g., ¹³C NMR shifts) may necessitate structural revision .

Advanced Research Questions

Q. How do metabolic pathways influence the genotoxic potential of this compound?

Cytochrome P450 enzymes (e.g., CYP1A1) metabolize polycyclic aromatic compounds to reactive intermediates like diol epoxides, which bind DNA. Advanced studies use in vitro hepatocyte models or recombinant enzyme systems to quantify metabolic activation kinetics. Conflicting data on genotoxicity across models (e.g., in vitro vs. in vivo) may arise from differences in metabolic efficiency or DNA repair mechanisms .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies between experimental and computational spectra (e.g., ¹³C NMR) require iterative validation:

Q. How can enantioselective synthesis of Benzo(f)quinoline derivatives be achieved?

Copper-catalyzed asymmetric annulation or boronate-mediated protocols enable enantioselective synthesis. For example, chiral oxazaborolidine catalysts yield tertiary benzylic alcohols with >99% enantiomeric excess (ee), verified via chiral HPLC and optical rotation measurements. Solvent polarity and catalyst loading are optimized to suppress racemization .

Q. What role do nonlinear optical (NLO) properties play in evaluating this compound for material science applications?

NLO properties are assessed using hyper-Rayleigh scattering or Z-scan techniques. Theoretical analyses (e.g., time-dependent DFT) correlate intramolecular charge transfer (ICT) with NLO responses. High thermal stability (confirmed by thermogravimetric analysis, TGA) is critical for device integration .

Q. How do environmental degradation pathways of related quinoline derivatives inform studies on this compound?

Microbial degradation pathways (e.g., dioxygenation in Mycobacterium aromativorans) produce diol intermediates that undergo ring cleavage. Analogous studies on this compound should monitor metabolites like mercaptobenzoic acids via LC-MS and assess ecotoxicity using bioassays .

Methodological Considerations

Q. What are the challenges in quantifying trace this compound in environmental matrices?

Sample preparation involves solid-phase extraction (SPE) with C18 cartridges, followed by GC-MS or LC-MS/MS analysis. Matrix effects (e.g., plant pigments) necessitate internal standardization (e.g., deuterated analogs). Recovery rates <80% indicate optimization of solvent polarity or cleanup steps .

Q. How is computational chemistry applied to predict the reactivity of this compound?

Molecular docking and molecular dynamics simulations model interactions with biological targets (e.g., DNA or enzymes). Frontier molecular orbital (FMO) analysis identifies electrophilic sites prone to metabolic activation. Discrepancies between predicted and experimental reactivity highlight limitations in force field parameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.